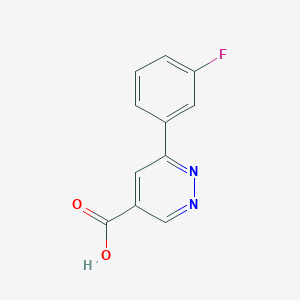

6-(3-Fluorophenyl)pyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-(3-fluorophenyl)pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-9-3-1-2-7(4-9)10-5-8(11(15)16)6-13-14-10/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFJGNFRTVSQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Approach

A common laboratory-scale method involves:

- Step 1: Reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate.

- Step 2: Cyclization of this intermediate using a cyclizing agent such as acetic anhydride or acid chlorides to form the dihydropyridazine ring.

- Step 3: Oxidation or hydrolysis to convert the intermediate into the target carboxylic acid derivative.

This sequence efficiently constructs the pyridazine core with the desired substitution pattern. The hydrazone formation is typically conducted under reflux in ethanol or similar solvents, while the cyclization step requires controlled heating and acidic conditions to promote ring closure.

Aromatic Substitution and Functional Group Transformation

Alternatively, aromatic substitution strategies can be employed where a preformed pyridazine-4-carboxylic acid is functionalized at the 6-position via cross-coupling reactions with 3-fluorophenyl boronic acids or halides. This method allows for late-stage diversification but may require palladium-catalyzed Suzuki or related coupling techniques.

Industrial Scale and Advanced Techniques

For industrial production, continuous flow chemistry and microwave-assisted synthesis have been reported to enhance reaction efficiency, yield, and scalability. These methods reduce reaction times and improve heat and mass transfer, which is beneficial for multi-step synthesis of fluorinated heterocycles.

Catalytic and Green Chemistry Enhancements

Recent research has explored the use of heterogeneous catalysts, such as magnetic nanoparticles functionalized with urea-based ligands, to facilitate cyclization and condensation reactions under solvent-free or mild conditions. These catalysts can be recovered magnetically and reused, aligning with green chemistry principles.

Comparative Data on Pyridazine Derivatives

Research Findings and Optimization

- Yield and Purity: Optimized reaction parameters such as temperature, solvent choice, and catalyst loading significantly influence the yield and purity of the target compound.

- Catalyst Reusability: Magnetic nanoparticle catalysts exhibit excellent recyclability without loss of activity over multiple runs, enhancing sustainability.

- Reaction Time: Microwave irradiation can reduce reaction times from hours to minutes, increasing throughput.

- Environmental Impact: Solvent-free and green catalytic methods reduce hazardous waste and energy consumption.

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazone Formation + Cyclization | 3-fluorobenzaldehyde + hydrazine hydrate → hydrazone → cyclization with acetic anhydride | Reflux in ethanol; heating for cyclization | Straightforward, well-established | Multi-step, moderate reaction time |

| Aromatic Substitution (Cross-Coupling) | Preformed pyridazine acid + 3-fluorophenyl boronic acid | Pd-catalyzed Suzuki coupling, mild conditions | Late-stage functionalization, selective | Requires expensive catalysts |

| Microwave-Assisted Synthesis | Similar to hydrazone/cyclization but under microwave irradiation | Elevated temperature, short time | Faster reactions, improved yields | Requires specialized equipment |

| Catalytic Solvent-Free Method | Cyclization using Fe3O4@SiO2-based catalyst | 80 °C, solvent-free, 30 min | Green, recyclable catalyst, high yield | Catalyst preparation needed |

Chemical Reactions Analysis

Types of Reactions: 6-(3-Fluorophenyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides and esters.

Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or amines.

Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Amides, esters, and carboxylic acids.

Reduction: Alcohols, amines, and hydrocarbons.

Substitution: Halogenated derivatives, nitro compounds, and sulfonated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-(3-Fluorophenyl)pyridazine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in modulating various biological pathways and has been investigated for its antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound's derivatives have been explored for their therapeutic potential. Some derivatives have shown activity against bacterial infections and have been considered for the development of new antibiotics.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 6-(3-Fluorophenyl)pyridazine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to the modulation of biological pathways. The carboxylic acid group plays a crucial role in the compound's solubility and bioavailability.

Molecular Targets and Pathways:

Receptors: The compound interacts with various receptors, including G-protein-coupled receptors (GPCRs) and ion channels.

Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-(4-Fluorophenyl)-2-methyl-3-oxo-2,3-dihydro-4-pyridazinecarboxylic acid (): The para-fluorophenyl substituent (vs. The methyl and oxo groups introduce steric hindrance and rigidity, which may reduce conformational flexibility compared to the target compound .

- [6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid (): A pyrimidine core (nitrogens at positions 1 and 3) replaces pyridazine, altering hydrogen-bonding capacity.

Core Heterocycle Modifications

- 6-(3-chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid (): Pyrimidine’s nitrogen arrangement (1,3 vs. 1,2 in pyridazine) modifies electron density and acidity.

- The trifluoromethyl group amplifies hydrophobic interactions .

Functional Group Additions

N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide ():

1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid ():

Structural and Physicochemical Comparison Table

Biological Activity

6-(3-Fluorophenyl)pyridazine-4-carboxylic acid, a compound with the molecular formula C11H7FN2O2 and a molecular weight of 218.18 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article presents a detailed overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 2090913-15-6

- Molecular Weight : 218.18 g/mol

- SMILES Notation : C1=CC(=CC(=C1)F)C2=NN=CC(=C2)C(=O)O

Antimicrobial Activity

Research indicates that pyridazine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have demonstrated effectiveness against various bacterial strains and fungi. Notably, studies have shown that modifications to the pyridazine core can enhance antibacterial potency, suggesting that structure-activity relationships (SAR) play a crucial role in their efficacy .

Anticancer Activity

Pyridazine derivatives have been investigated for their anticancer potential. For instance, one study highlighted the ability of pyridazinones to inhibit cancer cell proliferation through mechanisms involving apoptosis modulation and cell cycle arrest . The specific activity of this compound in this context remains to be fully elucidated but aligns with the broader trends observed in similar compounds.

Anti-inflammatory Activity

The anti-inflammatory properties of pyridazine derivatives have been documented, with some compounds showing inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. The IC50 values for certain derivatives indicate potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Other Biological Activities

The compound has also been linked to several other biological activities:

- Antihypertensive Effects : Some pyridazinones exhibit the ability to lower blood pressure through vasodilatory mechanisms.

- Antidiabetic Activity : Research suggests potential antidiabetic effects through modulation of glucose metabolism.

- Antiplatelet Activity : Certain derivatives have shown promise in reducing platelet aggregation, which is vital for cardiovascular health.

- Anticonvulsant and Anxiolytic Effects : Preliminary studies indicate potential applications in treating epilepsy and anxiety disorders.

Case Studies

- Antitubercular Activity : A study evaluated the antitubercular effects of pyridazinones, revealing promising results against Mycobacterium tuberculosis. The compound's mechanism involved inhibition of key metabolic pathways essential for bacterial survival .

- Chagas Disease Treatment : Research into proteasome inhibitors for Chagas disease identified derivatives similar to this compound as potential therapeutic agents due to their selective action against Trypanosoma cruzi without affecting host cells .

Q & A

Q. What are the recommended synthetic routes for 6-(3-Fluorophenyl)pyridazine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting fluorinated benzaldehyde derivatives with aminopyridazine precursors under acidic or basic conditions.

- Cyclization : Using catalysts like palladium or copper to form the pyridazine ring (e.g., similar to methods described for oxazolo-pyridine derivatives ).

- Carboxylation : Introducing the carboxylic acid group via hydrolysis of ester intermediates or direct carboxylation using CO₂ under high pressure.

- Key Parameters : Solvents (DMF, toluene), temperature (80–120°C), and catalyst loading (5–10 mol%) significantly impact yield. For example, palladium-catalyzed steps may achieve ~60–75% yield, while copper-based methods offer cost efficiency but lower purity (~50–65%) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.1–8.5 ppm for fluorophenyl) and carboxyl group (δ ~170 ppm in ¹³C).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (theoretical m/z: 259.06 for C₁₁H₇FN₂O₂).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

- X-ray Crystallography : For unambiguous confirmation of crystal packing and stereochemistry (if single crystals are obtainable).

Q. What biological assays are suitable for evaluating the activity of this compound?

- Methodological Answer : Standard assays include:

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination).

- Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus or E. coli).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM range).

- Data Interpretation : Compare results to positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate experiments .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve the purity and scalability of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for cyclization efficiency (monitor via TLC/HPLC).

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity.

- Workup Strategies : Use column chromatography (silica gel, 20:1 hexane/EtOAc) or recrystallization (ethanol/water) for purification.

- Scale-Up Considerations : Batch reactors with controlled temperature/pressure for carboxylation steps (yield increases by 15% at 10 atm CO₂) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Cross-Validation : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent effects.

- DFT Calculations : Simulate expected chemical shifts using Gaussian or ORCA software (B3LYP/6-31G* basis set).

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals or detect impurities .

Q. What computational approaches predict the binding affinity of this compound to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or BRAF).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions).

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity using MOE or RDKit .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with halogens (F, Cl, Br) at the phenyl ring and test in parallel assays.

- Electronic Effects : Fluorine’s electronegativity enhances membrane permeability (logP decreases by ~0.5 vs. Cl).

- Activity Trends : Fluorophenyl derivatives often show 2–3× higher kinase inhibition than chlorophenyl analogs due to improved H-bonding .

Q. What stability challenges arise during long-term storage, and how are they mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.